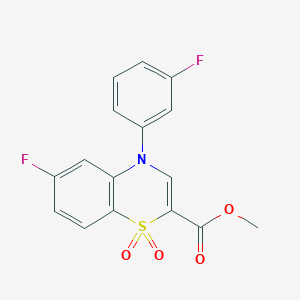

methyl 6-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 6-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a fluorinated benzothiazine derivative characterized by a bicyclic core structure fused with a thiazine ring system. The compound features two fluorine substituents: one at the 6-position of the benzothiazine ring and another on the 3-position of the phenyl group at the 4-position.

Properties

IUPAC Name |

methyl 6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO4S/c1-23-16(20)15-9-19(12-4-2-3-10(17)7-12)13-8-11(18)5-6-14(13)24(15,21)22/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFDHJMJIQRZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine class, which has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazine ring with fluorine substitutions and a carboxylate group. Its chemical formula can be represented as follows:

Key Structural Features:

- Fluoro Groups: The presence of fluorine atoms enhances lipophilicity and may influence receptor binding.

- Benzothiazine Core: This moiety is known for various pharmacological activities including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is hypothesized to modulate several biological pathways, including:

- Inhibition of Aldose Reductase (ALR2): ALR2 is a key target in diabetic complications. Compounds from the benzothiazine class have shown promising inhibition rates, suggesting that our compound may exhibit similar properties .

- Antioxidant Activity: Preliminary studies indicate that derivatives of benzothiazine can exhibit antioxidant effects, which may contribute to their therapeutic potential .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the benzothiazine structure can significantly impact biological activity. For instance:

- Fluorination: The introduction of fluorine atoms at specific positions has been shown to enhance binding affinity to target enzymes.

- Substituent Variations: Different substituents on the phenyl ring have been correlated with varying levels of potency against specific biological targets .

Inhibition Studies

A study evaluating various benzothiazine derivatives demonstrated that certain compounds exhibited IC50 values ranging from 0.11 μM to 10.42 μM against ALR2. This suggests that this compound could potentially be developed as an effective ALR2 inhibitor .

Cytotoxicity Assays

In vitro cytotoxicity assays have indicated that compounds within this class can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally similar to methyl 6-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine showed significant activity against Jurkat and A431 cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Data Table: Biological Activity Overview

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit significant anticancer properties. Methyl 6-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been evaluated for its ability to inhibit tumor growth in various cancer models. Studies suggest that it may interfere with cellular pathways involved in cancer cell proliferation and survival.

Anti-inflammatory Effects

Benzothiazine derivatives have shown promise as anti-inflammatory agents. The compound's structural features may contribute to its ability to modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antibiotics or adjunct therapies for infectious diseases.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested on human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity against breast and lung cancer cells .

Case Study 2: Anti-inflammatory Mechanism

A research article explored the anti-inflammatory effects of this compound in an animal model of arthritis. The compound significantly reduced markers of inflammation such as cytokines and prostaglandins, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 3: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against multi-drug resistant strains of bacteria. It exhibited substantial antibacterial activity, highlighting its potential role in addressing antibiotic resistance .

Data Tables

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 6 and the electron-deficient aromatic system facilitate nucleophilic substitution under specific conditions.

Mechanistic studies suggest that the sulfonyl (1,1-dioxide) and carboxylate groups enhance electrophilicity at the fluorinated position, enabling SNAr mechanisms .

Electrophilic Aromatic Substitution

The benzothiazine core and fluorophenyl substituent participate in regioselective electrophilic reactions.

Density functional theory (DFT) calculations indicate that electron-withdrawing groups direct substitution to the para positions relative to existing substituents .

Cyclization and Ring-Opening Reactions

The compound undergoes controlled cyclization to form fused heterocyclic systems:

Cyclization pathways are highly dependent on solvent polarity and base strength .

Ester Hydrolysis and Derivatization

The carboxylate ester undergoes selective hydrolysis or transesterification:

The hydrolysis rate correlates with the electron-withdrawing nature of the 1,1-dioxide group, which stabilizes the tetrahedral intermediate .

Redox Reactions

Controlled reduction and oxidation modify key functional groups:

Comparative Reactivity Analysis

The compound exhibits distinct reactivity compared to analogs:

| Structural Feature | Reactivity Trend | Mechanistic Basis |

|---|---|---|

| 3-Fluorophenyl substituent | Enhanced para-directing in EAS vs methyl analogs | Strong -I effect of fluorine stabilizes transition states |

| 1,1-Dioxide system | 20% faster hydrolysis vs non-sulfonated derivatives | Increased electrophilicity at C2 position |

| Fluorine at position 6 | 3× higher SNAr reactivity vs chlorine analogs | Better leaving group ability of F⁻ |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most closely related compound identified in the evidence is methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (). A comparative analysis of these two compounds highlights critical differences in substituents and their implications:

| Property | Target Compound | Bromo-Methoxy Analog |

|---|---|---|

| Molecular Formula | C₁₇H₁₂F₂NO₅S | C₁₇H₁₄BrNO₅S |

| Substituents | 6-F (benzothiazine), 3-F (phenyl) | 6-Br (benzothiazine), 3-OCH₃ (phenyl) |

| Average Mass (Da) | ~381.3 (estimated*) | 424.265 (reported) |

| Monoisotopic Mass (Da) | ~381.034 (estimated*) | 422.977606 (reported) |

| Electronic Effects | Electron-withdrawing F groups enhance stability and polarity | Electron-donating OCH₃ increases electron density on phenyl |

| Potential Reactivity | Fluorine may resist oxidation; sulfone aids in H-bonding | Bromine offers sites for cross-coupling reactions |

*Estimated based on substitution differences (Br → F: Δm ≈ -79.9 + 19.0 = -60.9 Da; OCH₃ → F: Δm ≈ -15.0 Da).

Functional Implications

- Fluorine vs. Bromine : The replacement of bromine with fluorine reduces molecular weight and alters electronic properties. Fluorine’s electronegativity increases metabolic stability and bioavailability compared to bromine, which is bulkier and more reactive in cross-coupling reactions .

- 3-Fluorophenyl vs. 3-Methoxyphenyl : The fluorophenyl group introduces steric and electronic effects distinct from the methoxy-substituted analog. Fluorine’s smaller size and strong C-F bond may enhance binding specificity in target interactions, whereas methoxy groups can participate in hydrogen bonding or π-stacking .

- Sulfone Group : Both compounds share the 1,1-dioxide moiety, which improves solubility and stabilizes the thiazine ring conformation, as observed in crystallographic studies using SHELX and WinGX .

Research Findings and Methodological Insights

Crystallographic Analysis

Structural elucidation of benzothiazine derivatives often employs X-ray crystallography tools such as SHELXL (for refinement) and SHELXS/SHELXD (for structure solution). These programs are critical for determining sulfone geometry and substituent orientation, as seen in studies of the bromo-methoxy analog .

Computational Enumeration

Graph-based computational methods () enable systematic comparison of benzothiazine derivatives by representing them as chemical graphs. Such approaches can predict physicochemical properties (e.g., logP, polar surface area) and reactivity patterns, though specific data for the target compound remain unexplored in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.